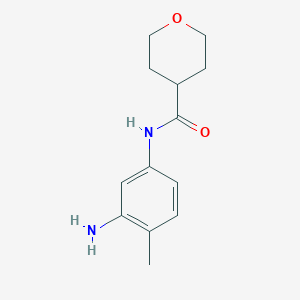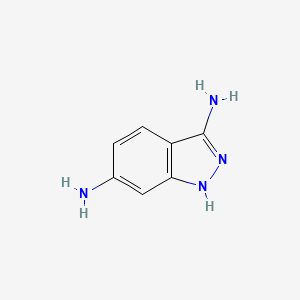
1H-Indazole-3,6-diamine
Vue d'ensemble
Description
Synthesis Analysis
A series of indazole derivatives were designed and synthesized by molecular hybridization strategy . A new practical synthesis of 1H-indazole is presented. A previous mechanism for the cyclization step is proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed .Molecular Structure Analysis
The molecular formula of 1H-Indazole-3,6-diamine is C7H8N4 . The average mass is 148.165 Da and the monoisotopic mass is 148.074890 Da . The 1H-indazole-3-amine structure is an effective hinge-binding fragment .Chemical Reactions Analysis
A new practical synthesis of 1H-indazole is presented. A previous mechanism for the cyclization step is proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed .Physical And Chemical Properties Analysis
The molecular weight of this compound is 148.17 g/mol.Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
- Metal-Free Synthesis: A practical, metal-free synthesis method for 1H-indazoles from o-aminobenzoximes has been developed. This method is advantageous due to its mild conditions and good to excellent yields (Counceller et al., 2008).
- Enantioselective Synthesis: Efficient enantioselective synthesis of indazoles with a C3-quaternary chiral center using CuH catalysis has been reported. This synthesis method is significant for the preparation of pharmaceuticals (Ye et al., 2019).
- Copper-Catalyzed Synthesis: A novel copper-catalyzed tandem reaction method enables efficient access to 1H-indazoles from 2-bromoaryl oxime acetates and amines (Tang et al., 2014).
Biological and Medicinal Applications
- Antibacterial and Antifungal Properties: Indazole derivatives demonstrate significant antibacterial and antifungal activities, making them important for pharmaceutical research (Panda et al., 2022).
- Indoleamine-2,3-Dioxygenase 1 Inhibition: 1H-Indazoles have been identified as key pharmacophores with potent inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1), a target for anticancer therapy (Qian et al., 2016).
Advanced Material and Chemical Research
- Molecular Emissive Probes: Synthesis of novel molecular emissive probes utilizing 1H-indazole derivatives for applications in luminescent materials and MALDI-TOF-MS matrices (Núñez et al., 2012).
- Supramolecular Interactions: Exploration of the diverse supramolecular interactions of triazoles, including 1H-indazoles, in applications like anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).
Mécanisme D'action
Target of Action
The primary target of 1H-Indazole-3,6-diamine is the tyrosine kinase . Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate cell proliferation and survival .
Mode of Action
This compound interacts with its target, tyrosine kinase, by binding effectively with the hinge region of the enzyme . This interaction inhibits the activity of the kinase, thereby disrupting the signal transduction pathways it modulates .
Biochemical Pathways
The inhibition of tyrosine kinase by this compound affects multiple biochemical pathways. One of the key pathways influenced is the p53/MDM2 pathway . This pathway plays a critical role in regulating cell cycle and apoptosis .
Result of Action
The action of this compound results in the inhibition of cell proliferation and induction of apoptosis . Specifically, it has been shown to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .
Orientations Futures
Analyse Biochimique
Biochemical Properties
1H-Indazole-3,6-diamine plays a crucial role in several biochemical reactions. It has been shown to interact with a variety of enzymes and proteins, influencing their activity and function. For instance, this compound can inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that are critical for cell growth and proliferation. Additionally, this compound has been found to bind to proteins involved in apoptosis, such as members of the Bcl2 family, thereby modulating cell death processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated the ability to induce apoptosis and inhibit cell proliferation. For example, studies have shown that this compound can affect the p53/MDM2 pathway, leading to increased apoptosis in cancer cells . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of kinase activity, which disrupts signaling pathways essential for cell survival and proliferation. Additionally, this compound can bind to the hinge region of tyrosine kinases, preventing their activation and subsequent downstream signaling . This compound also affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular behavior.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, allowing for prolonged exposure in in vitro and in vivo experiments . Over time, this compound continues to exert its effects on cells, with sustained inhibition of cell proliferation and induction of apoptosis observed in long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce adverse effects, including toxicity to normal cells and tissues. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux and alter metabolite levels, influencing cellular metabolism . For example, this compound has been shown to inhibit enzymes involved in nucleotide synthesis, leading to reduced availability of nucleotides for DNA replication and repair.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells, where it accumulates in specific compartments . The distribution of this compound within tissues is influenced by its interactions with binding proteins, which can affect its localization and accumulation.
Subcellular Localization
This compound exhibits specific subcellular localization, which is critical for its activity and function. This compound can be directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . The subcellular localization of this compound influences its interactions with biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
1H-indazole-3,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,8H2,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANSCRRHEDYXIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697053 | |
| Record name | 1H-Indazole-3,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871709-90-9 | |
| Record name | 1H-Indazole-3,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-indazole-3,6-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



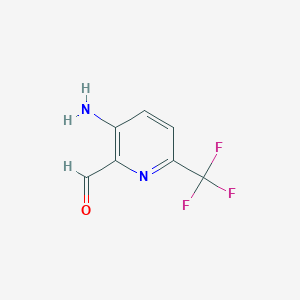

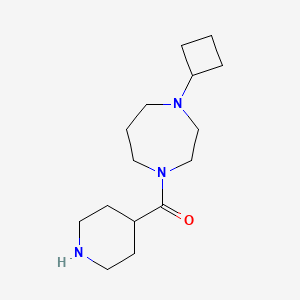

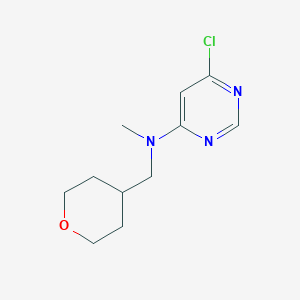


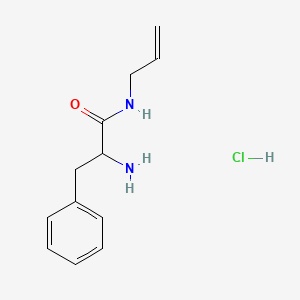
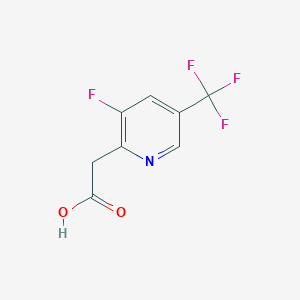
![4-[(Piperidin-3-ylmethyl)sulfonyl]morpholine hydrochloride](/img/structure/B1395210.png)

